REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][OH:10].Cl[C:12]1[CH:17]=[C:16](I)[CH:15]=[CH:14][N:13]=1.C([O-])([O-])=[O:20].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu]I.C(O)=O.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][O:10][C:16]1[CH:15]=[CH:14][NH:13][C:12](=[O:20])[CH:17]=1 |f:2.3.4,8.9|
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Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)CO
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Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)I
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Name
|
Cs2CO3
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Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
CuI
|
Quantity
|
5.83 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
NH4OAc
|
Quantity
|
8.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through the suspension for 15 min
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Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled
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Type
|
ADDITION
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Details
|
EtOAc (50 mL) was added
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Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Flash chromatography on silica gel (hexanes/(1:1 EtOAc/hexanes), 100:0 to 0:100) afforded a white solid
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(COC2=CC(NC=C2)=O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |